

Independent Verification of N6,N6-Dimethyl-xylo-adenosine Research: A Comparative Guide

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Compound of Interest

Compound Name: N6,N6-Dimethyl-xylo-adenosine

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6,N6-Dimethyl-xylo-adenosine is a synthetic adenosine analog with potential therapeutic applications.[1][2][3] Like other adenosine analogs, it is suggested to act as a smooth muscle vasodilator and may inhibit cancer progression.[1][3] However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of independent verification and detailed experimental data for this specific compound. This guide aims to provide a framework for comparing **N6,N6-Dimethyl-xylo-adenosine** with other well-characterized adenosine receptor modulators. Due to the limited data on **N6,N6-Dimethyl-xylo-adenosine**, this document will primarily focus on the established alternatives and provide templates for the inclusion of data on **N6,N6-Dimethyl-xylo-adenosine** as it becomes available.

Adenosine receptors, which are G protein-coupled receptors, are categorized into four subtypes: A1, A2A, A2B, and A3.[4][5] These receptors are involved in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention in conditions such as cancer, neurodegenerative diseases, inflammation, and cardiovascular disorders.[6][7] Modulation of these receptors by agonists or antagonists can trigger various signaling cascades.[4] For instance, A2A and A2B receptor activation typically stimulates adenylyl cyclase, leading to an increase in intracellular cAMP, while A1 and A3 receptor activation often has the opposite effect.[8]

This guide will present a comparative analysis of **N6,N6-Dimethyl-xylo-adenosine** against other adenosine receptor modulators, detail common experimental protocols for their evaluation, and visualize the key signaling pathways involved.

Comparative Analysis of Adenosine Receptor Modulators

The following table summarizes the key characteristics of **N6,N6-Dimethyl-xylo-adenosine** and selected alternative adenosine receptor modulators. Data for **N6,N6-Dimethyl-xylo-adenosine** is currently unavailable in peer-reviewed literature and is included as a placeholder for future research.

Compound	Target Receptor(s)	Mechanism of Action	Therapeutic Area(s)	Reported IC50/Ki Values	Key Findings & References
N6,N6-Dimethyl-xylo-adenosine	Data not available	Adenosine receptor agonist (presumed) [2]	Cardiovascular, CNS, Respiratory (potential)[2]	Data not available	Identified as an adenosine analog.[1][3]
Regadenoson	A2A Agonist	Selective activation of the A2A adenosine receptor, leading to vasodilation.	Myocardial perfusion imaging.	Ki (human A2A): 1.3 µM	FDA-approved coronary vasodilator.
Preladenant	A2A Antagonist	Blocks the A2A adenosine receptor, preventing adenosine-mediated immunosuppression.	Parkinson's disease, Cancer.[9]	Ki (human A2A): 1.1 nM	Well-tolerated in clinical trials for Parkinson's disease and explored in oncology.[9]
CF102 (Namodenoson)	A3 Agonist	Selective agonist for the A3 adenosine receptor, inducing apoptosis in cancer cells. [5]	Hepatocellular Carcinoma, NASH.	Ki (human A3): 0.66 nM	Shows anti-inflammatory and anti-cancer properties in clinical trials. [4]

N6-Cyclohexyladenosine (CHA)	A1 Agonist	Potent and selective agonist for the A1 adenosine receptor.	Research tool for studying A1 receptor function.	Ki (rat brain): 1.5 nM	Protects myelin and induces remyelination in animal models. [10]

Experimental Protocols

Detailed methodologies are crucial for the independent verification of research findings. Below are standard protocols for key experiments used to characterize adenosine receptor modulators.

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i) of a compound for a specific adenosine receptor subtype.

Methodology:

- **Membrane Preparation:** Cell membranes expressing the target adenosine receptor subtype (e.g., from CHO-K1 or HEK293 cells) are prepared.
- **Assay Buffer:** A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
- **Radioligand:** A specific radiolabeled ligand for the target receptor is used (e.g., [3 H]DPCPX for A1, [3 H]ZM241385 for A2A).
- **Competition Binding:** Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., **N6,N6-Dimethyl-xylo-adenosine**).
- **Incubation and Filtration:** The mixture is incubated to reach equilibrium, followed by rapid filtration to separate bound and free radioligand.
- **Scintillation Counting:** The radioactivity on the filters is measured using a scintillation counter.

- **Data Analysis:** The IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The K_i value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assays

Objective: To determine the functional activity (agonist or antagonist) of a compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Methodology:

- **Cell Culture:** Cells expressing the target adenosine receptor are cultured and seeded in assay plates.
- **Compound Treatment:**
 - **Agonist mode:** Cells are treated with varying concentrations of the test compound.
 - **Antagonist mode:** Cells are pre-incubated with the test compound before stimulation with a known agonist.
- **cAMP Measurement:** Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
- **Data Analysis:** Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

In Vivo Efficacy Studies (Example: Cancer Model)

Objective: To evaluate the anti-tumor efficacy of a compound in a preclinical animal model.

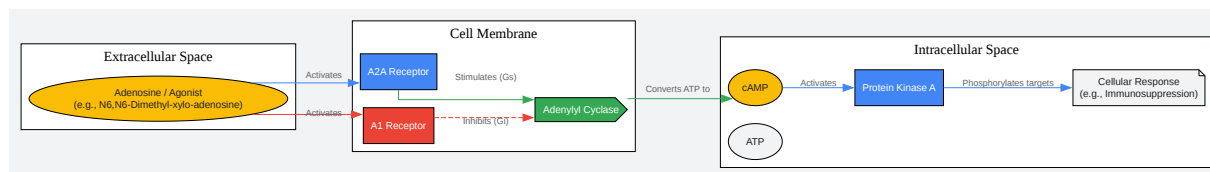
Methodology:

- **Animal Model:** Immunocompromised mice (e.g., nude or SCID) are typically used.
- **Tumor Implantation:** Human cancer cells are implanted subcutaneously or orthotopically into the mice.

- **Treatment:** Once tumors are established, mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral, intravenous).
- **Tumor Measurement:** Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- **Endpoint:** The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
- **Data Analysis:** Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.

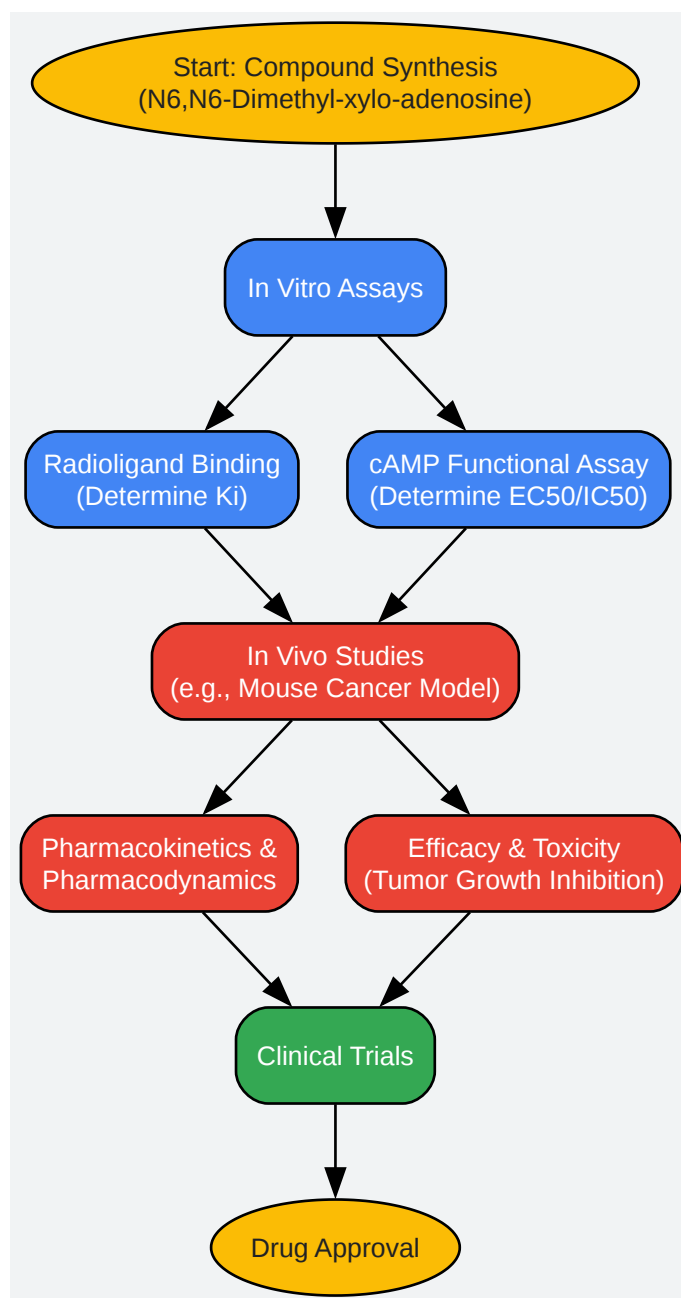
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.



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Caption: General Adenosine Receptor Signaling via A1 and A2A Receptors.



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Caption: Standard Drug Discovery and Development Workflow.

Conclusion

While **N6,N6-Dimethyl-xylo-adenosine** is commercially available for research, the lack of published, peer-reviewed data on its biological activity and therapeutic potential prevents a direct and objective comparison with established adenosine receptor modulators. The

information and templates provided in this guide are intended to serve as a resource for researchers to design and report their findings on **N6,N6-Dimethyl-xylo-adenosine** in a structured and comparative manner. Further independent research is essential to validate its potential and elucidate its mechanism of action. Researchers are encouraged to utilize the outlined experimental protocols to generate the data necessary for a comprehensive evaluation of this compound.

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